AF9 is classified within the family of proteins associated with MLL (Mixed-Lineage Leukemia) fusion proteins. These proteins are often implicated in hematological malignancies, particularly acute myeloid leukemia. The AF9 protein is derived from the human genome and is expressed in various tissues, playing a role in hematopoiesis and other cellular processes .
The synthesis of AF9 can be achieved through recombinant DNA technology. This involves cloning the AF9 gene into an expression vector, followed by transformation into host cells such as bacteria or yeast for protein expression. Techniques such as homologous recombination have been employed to create MLL-AF9 fusion constructs in model organisms to study their oncogenic properties .
The production of AF9 typically requires:
AF9 features multiple domains that contribute to its function:
The structural analysis of AF9 has revealed that it can form oligomers, often existing as trimers or higher-order complexes, which are critical for its function in transcriptional regulation .
Structural studies indicate that AF9's intrinsically disordered regions play a crucial role in its flexibility and ability to interact with various partners within the SEC. Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been utilized to elucidate these structures .
AF9 participates in several biochemical reactions, primarily related to transcription regulation:
The oligomerization process can be studied using cross-linking experiments, where mild cross-linkers like glutaraldehyde are used to stabilize interactions between AF9 molecules, allowing for analysis via gel electrophoresis .
AF9 functions primarily by promoting transcriptional elongation. Upon recruitment to gene promoters via TFIID interaction, it facilitates the transition of RNA polymerase II from a paused state to active elongation. This process is regulated by various post-translational modifications, including phosphorylation and acetylation .
Studies have shown that phosphorylation events mediated by kinases such as CaMKII lead to changes in AF9's interaction dynamics with TFIID, impacting transcriptional outcomes under stress conditions .
AF9 is a soluble protein under physiological conditions and exhibits a tendency to oligomerize. Its molecular weight varies depending on post-translational modifications but typically falls within the range of 50-70 kDa.
AF9 contains several key functional groups that allow it to interact with other proteins and nucleic acids. Its ability to bind acetylated lysines on histones is crucial for its role in transcription regulation. The stability of AF9 can be affected by environmental factors such as pH and ionic strength .
AF9 has significant implications in cancer research, particularly in understanding the mechanisms underlying acute myeloid leukemia. Its role as a transcriptional regulator makes it a potential target for therapeutic interventions aimed at modulating gene expression profiles associated with malignancies. Additionally, studies on AF9 contribute to broader insights into transcriptional control mechanisms and chromatin dynamics .
The AF-9 protein (ALL1-fused gene from chromosome 9) was identified in 1993 through its involvement in chromosomal translocations associated with acute leukemias, particularly mixed-lineage leukemia (MLL). The t(9;11)(p22;q23) translocation fuses the MLL gene to MLLT3 (the gene encoding AF-9), resulting in the oncogenic MLL-AF9 fusion protein [3] [7]. This rearrangement accounts for ~34% of MLL-rearranged acute myeloid leukemias (AML) and 31% of acute lymphoblastic leukemias (ALL) [6]. The protein was alternatively named MLLT3 (Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3) and YEATS3 due to its inclusion in the YEATS domain protein family [3] [6].
The MLLT3 gene resides on human chromosome 9p21.3, spanning ~280 kilobases and comprising 12 exons [3]. The gene encodes a 1,002-amino acid protein with a conserved domain architecture: an N-terminal YEATS domain, a central disordered region, and a C-terminal ANC1 Homology Domain (AHD) [1] [6].
Table 1: Genomic and Structural Features of AF-9
Property | Detail |
---|---|
Gene Symbol | MLLT3 (HGNC:7136) |
Chromosomal Location | 9p21.3 (GRCh38: 20,341,669-20,622,499) |
Protein Aliases | AF9, YEATS3, MLLT3 |
Protein Domains | YEATS domain (aa 1-140), Disordered region (aa 141-500), AHD (aa 500-560) |
Conservation | Vertebrates (human, mouse, zebrafish); YEATS domain in fungi and plants |
AF-9 functions as a multimodal transcriptional regulator through two key domains:
The YEATS domain binds acyl-lysine modifications on histone H3, with distinct preferences:
The intrinsically disordered AHD mediates interactions with critical elongation complexes via coupled folding and binding:
Table 2: AF-9 Binding Partners and Complex Roles
Binding Partner | Complex | Function | Affinity (K~d~) | Biological Role |
---|---|---|---|---|
AF4 | SEC/AEP | Recruits P-TEFb for Pol II phosphorylation | 0.07 μM | Transcriptional elongation [1] |
DOT1L | DotCom | Catalyzes H3K79me2/3 | 0.08 μM | Transcriptional maintenance [6] |
CBX8 | Polycomb | Mediates H3K27me3 repression | 0.31 μM | Repressive signaling [6] |
BCoR | Corepressor | Silences target genes | 0.66 μM | Differentiation blockade [6] |
NMR studies reveal the AHD retains dynamic flexibility even in complexes, facilitating partner exchange and enabling AF-9 to serve as a "signaling hub" for transcriptional switches [1] [6].
In MLL-AF9 leukemias, the fusion protein constitutively recruits SEC and DOT1L to HOXA9 and MEIS1 loci. This drives:
Recent studies show MLL-AF9 also regulates transcriptional initiation by recruiting TBP and TFIIE to promoters, challenging the elongation-centric paradigm [2].
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